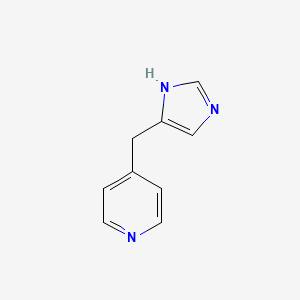
IMMETHRIDINE HYDROCHLORIDE
Overview
Description
Immethridine is a chemical compound known for its role as a histamine agonist selective for the H3 subtype. It is identified by its IUPAC name, 4-[(1H-imidazol-5-yl)methyl]pyridine. This compound has garnered attention due to its potent and highly selective agonistic activity at the histamine H3 receptor, making it a valuable tool in scientific research .
Mechanism of Action
Target of Action
Immethridine is a histamine agonist selective for the H3 subtype . The histamine H3 receptor (H3R) is an important factor in the pathophysiology of various conditions .
Mode of Action
As a highly selective agonist of H3R , Immethridine interacts with these receptors, leading to a series of changes in the cell . It has been shown to inhibit the function of dendritic cells, changing the expression profiles of cytokines and inhibiting the expression of co-stimulatory molecules such as CD40 and CD86 .
Biochemical Pathways
Immethridine’s action on the H3R affects various biochemical pathways. It inhibits the antigen-presenting function of dendritic cells and T cell differentiation induced by these cells . This suggests that Immethridine could have a significant impact on immune response pathways.
Result of Action
The molecular and cellular effects of Immethridine’s action are primarily seen in its ability to inhibit the function of dendritic cells. This includes changes in cytokine expression profiles, inhibition of co-stimulatory molecule expression, and inhibition of antigen-presenting function and T cell differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of immethridine involves the reaction of 4-pyridylmethyl chloride with imidazole under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While detailed industrial production methods for immethridine are not extensively documented, the synthesis process in a laboratory setting can be scaled up for industrial production. This would involve optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Immethridine undergoes various chemical reactions, including:
Oxidation: Immethridine can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether under inert atmosphere.
Substitution: Bromine, chlorine; reactions are conducted in organic solvents like dichloromethane or chloroform at controlled temperatures.
Major Products Formed
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Reduced imidazole derivatives with hydrogenated functional groups.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Immethridine has a wide range of scientific research applications, including:
Chemistry: Used as a selective histamine H3 receptor agonist in receptor binding studies and pharmacological research.
Biology: Employed in studies investigating the role of histamine H3 receptors in various biological processes, including neurotransmission and immune response.
Industry: Utilized in the development of new pharmaceuticals targeting histamine H3 receptors.
Comparison with Similar Compounds
Similar Compounds
Immepip: Another histamine H3 receptor agonist with a similar structure but different pharmacological profile.
Ciproxifan: A histamine H3 receptor antagonist used in research to study the effects of histamine H3 receptor inhibition.
Pitolisant: A histamine H3 receptor antagonist/inverse agonist used in the treatment of narcolepsy.
Uniqueness of Immethridine
Immethridine stands out due to its high selectivity and potency as a histamine H3 receptor agonist. Unlike other similar compounds, immethridine has been shown to have a significant therapeutic potential in treating conditions like multiple sclerosis by modulating immune cell function. Its unique ability to selectively target histamine H3 receptors without affecting other histamine receptor subtypes makes it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
87976-03-2 |
|---|---|
Molecular Formula |
C9H10BrN3 |
Molecular Weight |
240.10 g/mol |
IUPAC Name |
4-(1H-imidazol-5-ylmethyl)pyridine;hydrobromide |
InChI |
InChI=1S/C9H9N3.BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;/h1-4,6-7H,5H2,(H,11,12);1H |
InChI Key |
XAOXYOKDVRPLBH-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1CC2=CN=CN2 |
Canonical SMILES |
C1=CN=CC=C1CC2=CN=CN2.Br |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyclo[D-Asp-Pro-D-Gly(cPent)-Gly(cPr)-D-Trp(2-Br)]](/img/structure/B1241292.png)
![[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1241294.png)

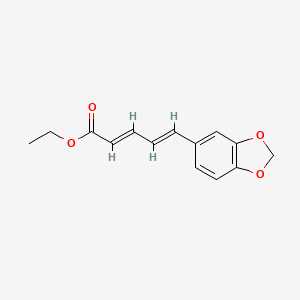
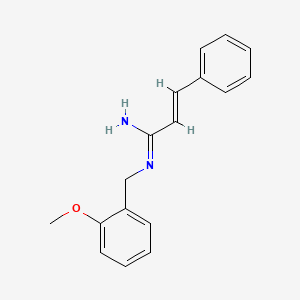
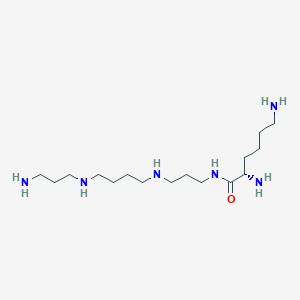
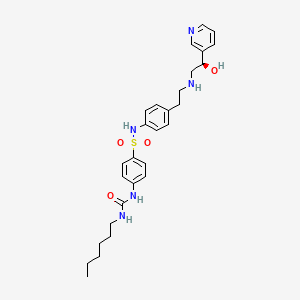
![(2S,3S,4R,5R)-5-[6-amino-2-(3-hydroxy-3-phenylprop-1-ynyl)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1241304.png)
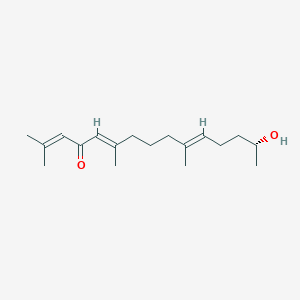
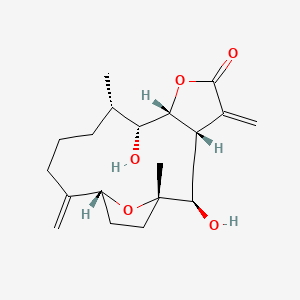
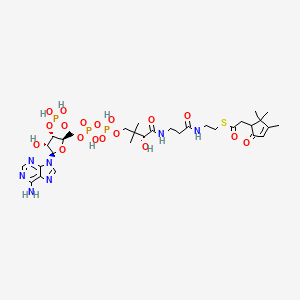
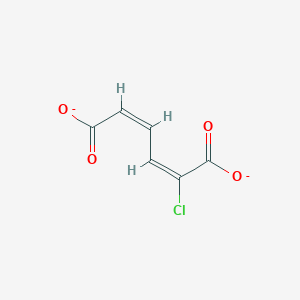
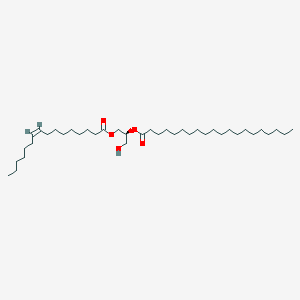
![[(2S)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1241314.png)
